1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-nitrobenzoyl)piperazine
Description
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c23-19(15-2-1-3-16(11-15)22(24)25)21-8-6-20(7-9-21)12-14-4-5-17-18(10-14)27-13-26-17/h1-5,10-11H,6-9,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQCGPDWVNKRKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of Piperazine Derivatives
The most widely reported approach involves acylating a pre-synthesized piperazine intermediate with 3-nitrobenzoyl chloride. This method leverages the nucleophilic nature of the piperazine nitrogen atoms, which react with acyl chlorides under mild conditions. For example, 1-(1,3-benzodioxol-5-ylmethyl)piperazine is first synthesized via alkylation of piperazine with 1,3-benzodioxol-5-ylmethyl bromide. Subsequent acylation with 3-nitrobenzoyl chloride in dichloromethane at 0–5°C yields the target compound.
Key advantages include high regioselectivity (due to steric and electronic effects) and compatibility with moisture-sensitive reagents. Typical yields range from 65% to 78%, depending on the purity of intermediates.
Nucleophilic Substitution Reactions
Alternative routes employ nucleophilic displacement reactions to install the benzodioxolmethyl group. For instance, 4-(3-nitrobenzoyl)piperazine is treated with 1,3-benzodioxol-5-ylmethyl halides (e.g., chloride or bromide) in the presence of a base such as potassium carbonate. This SN2-type reaction proceeds optimally in polar aprotic solvents like dimethylformamide (DMF) at 50–60°C.
This method avoids the need for pre-functionalized piperazine derivatives but requires careful control of stoichiometry to prevent over-alkylation. Yields are moderately lower (55–68%) compared to acylation routes.
Solid-Phase Synthesis for High-Throughput Production
Recent advances in combinatorial chemistry have enabled solid-phase synthesis using resin-bound intermediates. Wang resin-functionalized piperazine undergoes sequential coupling with 3-nitrobenzoic acid (via carbodiimide activation) and 1,3-benzodioxol-5-ylmethylamine. Cleavage from the resin with trifluoroacetic acid (TFA) provides the final product with >90% purity.
While scalable for parallel synthesis, this method incurs higher costs due to specialized reagents and equipment.
Detailed Reaction Mechanisms and Conditions
Acylation Pathway
The acylation mechanism proceeds via a two-step process:
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Formation of the tetrahedral intermediate : The piperazine nitrogen attacks the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride, generating a tetrahedral intermediate.
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Elimination of HCl : The intermediate collapses, expelling chloride ion and forming the stable amide bond.
Optimized Conditions :
Alkylation Pathway
The alkylation mechanism involves an SN2 displacement where the piperazine nitrogen acts as a nucleophile, attacking the benzodioxolmethyl halide:
Critical Parameters :
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Solvent: DMF or acetonitrile
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Base: K₂CO₃ or Cs₂CO₃ (2.5 equiv.)
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Temperature: 50–60°C
Optimization of Synthetic Efficiency
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance reaction rates for alkylation but may lead to decomposition at elevated temperatures. Dichloromethane and THF are preferred for acylation due to their low nucleophilicity.
Catalytic Enhancements
The addition of catalytic iodide (e.g., KI) accelerates alkylation by participating in a halide exchange mechanism, converting less reactive chlorides to iodides in situ. For acylation, dimethylaminopyridine (DMAP) serves as an effective acylation catalyst, improving yields by 10–15%.
Purification Techniques
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Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves unreacted starting materials.
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Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 142–144°C).
Industrial-Scale Production Considerations
Continuous Flow Reactors
Modern facilities employ continuous flow systems to mitigate exothermic risks during acylation. Microreactors enable precise temperature control, reducing side product formation and improving throughput.
Green Chemistry Initiatives
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Solvent Recycling : DMF and dichloromethane are recovered via distillation.
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Catalyst Recovery : Immobilized DMAP on magnetic nanoparticles allows reuse for up to 5 cycles.
Analytical Validation of Synthetic Products
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, 70:30 methanol/water) confirms ≥98% purity, with retention time = 6.2 minutes.
Chemical Reactions Analysis
1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-nitrobenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides.
Scientific Research Applications
Medicinal Chemistry
1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-nitrobenzoyl)piperazine has been studied for its potential as a pharmacophore in the development of new therapeutic agents. Its interactions with neurotransmitter receptors make it a candidate for treating various neurological disorders.
Case Study: Neurotransmitter Receptor Interaction
- A study indicated that derivatives of this compound could act as agonists or antagonists at specific neurotransmitter receptors, modulating their activity and influencing physiological processes. This suggests potential applications in developing treatments for conditions like depression or anxiety .
Materials Science
The unique structural features of this compound make it suitable for developing novel materials with specific electronic or optical properties. The presence of the benzodioxole moiety may enhance the material's electronic characteristics.
Research Findings:
- Investigations into the compound's properties have shown promise in creating materials that can be used in organic electronics or photonic devices. The ability to tailor the compound's structure allows for optimization of its properties for specific applications .
Biological Research
In biological studies, this compound is utilized to investigate various biological pathways, particularly those involving neurotransmission.
Mechanism of Action:
- The compound interacts with specific molecular targets, influencing signaling pathways associated with neurotransmission. This interaction can lead to various physiological effects, making it a valuable tool in understanding complex biological systems .
Data Tables
Table 1: Pharmacological Activity of this compound
| Activity Type | Observed Effects | References |
|---|---|---|
| Neurotransmitter Modulation | Agonist/antagonist activity at receptors | |
| Material Properties | Enhanced electronic characteristics | |
| Biological Pathways | Influence on neurotransmission pathways |
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-nitrobenzoyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Piribedil (1-(2-Pyrimidyl)-4-(3,4-methylenedioxybenzyl)piperazine)
Fipexide (1-(2-[4-Chlorophenoxy]acetyl)-4-(3,4-methylenedioxybenzyl)piperazine)
- Structure: Substituted with a (4-chlorophenoxy)acetyl group.
- Activity: Acts as a psychostimulant and mitigates vascular toxicity. The chlorophenoxy group may contribute to its CNS penetration and protein-binding properties .
- Key Difference: The chloro-phenoxy moiety introduces different steric and electronic effects compared to the nitrobenzoyl group, likely influencing target selectivity and pharmacokinetics.
Analogues with Nitroaryl Substituents
1-(5-(5-Nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine Derivatives
- Structure : Piperazine linked to a nitroaryl-thiadiazole scaffold.
- Activity: Demonstrated antibacterial properties against Gram-positive and Gram-negative bacteria.
- Key Difference : The thiadiazole ring introduces additional hydrogen-bonding capabilities absent in the target compound.
1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine
- Structure : Features a trifluoromethylsulfonyl group and fluorine substituents.
- Activity : Exhibits acaricidal activity, with the electron-withdrawing trifluoromethylsulfonyl group enhancing stability and target binding .
Structure-Activity Relationship (SAR) Analysis
Key Observations :
- Benzodioxolylmethyl Group : Critical for CNS activity due to lipophilicity and membrane permeability .
- Nitro Group : Enhances electrophilicity and binding to electron-rich targets (e.g., bacterial enzymes or CNS receptors) .
- Substituent Flexibility : Aryl and acyl groups on piperazine allow tuning of selectivity and potency.
Biological Activity
1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-nitrobenzoyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine core substituted with a 1,3-benzodioxole moiety and a nitrobenzoyl group. Its molecular formula is with a molecular weight of approximately 342.35 g/mol. The structure can be represented as follows:
Antitumor Activity
Recent studies have indicated that compounds containing the benzodioxole moiety exhibit significant antitumor properties. For instance, derivatives similar to this compound have been shown to inhibit cancer cell proliferation in vitro. A study demonstrated that these compounds could induce apoptosis in various cancer cell lines through the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it displays inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity .
Neuropharmacological Effects
In addition to its antitumor and antimicrobial properties, the compound has shown promise in neuropharmacology. It has been investigated for its potential effects on neurotransmitter systems, particularly in models of anxiety and depression. The piperazine structure is known to interact with serotonin receptors, suggesting a potential role in modulating mood disorders .
Case Study 1: Antitumor Efficacy
A study published in a pharmacological journal reported the synthesis and evaluation of various piperazine derivatives, including the target compound. In vitro assays revealed that it significantly inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 15 µM, indicating strong antitumor potential .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its broad-spectrum activity against pathogenic bacteria .
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells.
- Apoptosis Induction : Activates intrinsic apoptotic pathways leading to increased caspase activity.
- Membrane Disruption : Alters membrane permeability in bacteria, leading to cell death.
- Serotonin Receptor Modulation : Potentially influences serotonin levels, affecting mood regulation.
Q & A
Basic: What synthetic strategies are employed for the preparation of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-nitrobenzoyl)piperazine, and how are structural modifications optimized to enhance yield or purity?
The compound is synthesized via acid-amine coupling between 1-piperonyl piperazine and 3-nitrobenzoyl derivatives, as described in studies of structurally similar piperazine amides. Key steps include optimizing reaction solvents (e.g., DCM/H₂O mixtures) and catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate for triazole formation in analogous compounds). Yield improvements are achieved through chromatographic purification (silica gel, ethyl acetate/hexane gradients) and monitoring via TLC . Structural modifications, such as replacing the benzodioxole group with fluorinated aryl rings, are explored to enhance solubility or reactivity .
Basic: How is the compound characterized using spectroscopic and analytical techniques, and what key spectral markers confirm its structural integrity?
Characterization relies on IR, NMR (¹H/¹³C), and mass spectrometry . For example:
- IR : Peaks at ~1650 cm⁻¹ confirm the amide C=O stretch.
- ¹H NMR : Signals at δ 3.5–4.0 ppm correspond to piperazine protons, while benzodioxole methylene (δ 5.1–5.3 ppm) and nitrobenzoyl aromatic protons (δ 7.5–8.5 ppm) validate substituents.
- MS : Molecular ion peaks align with the theoretical molecular weight (e.g., [M+H]⁺ at ~395 m/z) .
Basic: What in vitro models are typically used to assess the anticancer potential of this compound, and what apoptotic pathways are implicated in its activity?
MDA-MB-231 triple-negative breast cancer cells are commonly used. The compound induces apoptosis via caspase-3/7 activation and mitochondrial membrane depolarization. Mechanistic studies suggest upregulation of pro-apoptotic Bax and downregulation of Bcl-2, indicating intrinsic pathway involvement . Dose-response assays (IC₅₀ ~15–25 µM) and Annexin V/PI staining are standard methodologies .
Advanced: How does the substitution pattern on the piperazine ring influence receptor binding affinity or selectivity, particularly in CNS targets?
The benzodioxole group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the 3-nitrobenzoyl moiety introduces steric and electronic effects. Comparative studies of arylpiperazines show that electron-withdrawing groups (e.g., nitro) at the 3-position reduce 5-HT1A receptor affinity but may enhance selectivity for peripheral targets like carbonic anhydrase isoforms . Molecular docking suggests nitro group interactions with hydrophobic pockets in enzymes like hCA II .
Advanced: What contradictory findings exist regarding the compound's toxicity profile and biological activity, and how can structural modifications resolve these issues?
While the compound exhibits low cytotoxicity in normal cell lines (LD₅₀ >100 µM), its antiproliferative activity in cancer cells is moderate (IC₅₀ ~15–25 µM). This discrepancy may arise from reduced cellular uptake due to the benzodioxole’s bulkiness. Beta-cyclodextrin inclusion complexes have been tested in analogous piperazines to improve solubility and bioavailability, though this can paradoxically lower activity . Alternatives like PEGylation or replacing benzodioxole with smaller heterocycles (e.g., pyridine) are under investigation .
Advanced: What computational approaches are utilized to predict the binding interactions of this compound with biological targets such as G-quadruplex DNA or carbonic anhydrase isoforms?
Molecular docking (AutoDock Vina) and MD simulations model interactions with G-quadruplex DNA. The nitrobenzoyl group may intercalate between G-quartets, while the piperazine’s protonated nitrogens form hydrogen bonds with phosphate backbones . For carbonic anhydrase inhibition, QSAR models highlight the importance of electron-deficient aryl groups at the piperazine 4-position, with nitro substituents enhancing inhibitory potency (pIC₅₀ ~7.2) .
Advanced: How does the protonation state of the piperazine moiety under physiological conditions affect the compound's solubility, membrane permeability, and overall pharmacokinetic profile?
At physiological pH (7.4), piperazine’s pKa values (~9.5 for primary amine, ~5.5 for secondary) result in partial protonation, balancing solubility and lipophilicity. MoKa software predictions suggest the 3-nitrobenzoyl group reduces basicity, favoring uncharged species for membrane permeation. However, protonation in acidic environments (e.g., lysosomes) enhances water solubility, critical for intracellular trafficking .
Advanced: In SAR studies, what functional group substitutions on the benzodioxole or nitrobenzoyl moieties modulate anticancer efficacy, and what mechanistic insights support these observations?
- Benzodioxole replacements : Fluorobenzyl groups (e.g., 2-fluorobenzyl) improve triazole-linked piperazines’ cytotoxicity (IC₅₀ ~10 µM) by enhancing DNA intercalation .
- Nitrobenzoyl modifications : Replacing nitro with cyano groups increases electron density, improving interactions with redox-sensitive targets like thioredoxin reductase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
